PF-3644022-d4
Description
Investigation of Anti-Inflammatory Mechanisms in Cell-Based Models
The anti-inflammatory properties of PF-3644022 have been extensively studied in various cell-based models, providing a foundational understanding of its mechanism of action.
In models utilizing human monocytic cell lines such as U937 and macrophage cell lines like RAW264.7, PF-3644022 has demonstrated potent inhibition of inflammatory responses triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls. nih.govresearchgate.netmdpi.com
Inhibition of Cytokine Production : In the U937 human monocytic cell line, PF-3644022 potently inhibits the production of TNF-α with an IC50 of 160 nM. medchemexpress.comnih.govresearchgate.net This inhibition of TNF-α is closely correlated with the inhibition of phospho-heat shock protein 27 (HSP27), a downstream biomarker of MK2 activity. nih.govdoi.org Studies have also shown that PF-3644022 effectively blocks the production of both TNF-α and IL-6 in LPS-stimulated human whole blood, with IC50 values of 1.6 µM and 10.3 µM, respectively. nih.govresearchgate.net
Mechanism of Action : PF-3644022 acts as a potent, ATP-competitive inhibitor of MK2 with a Ki of 3 nM and an IC50 of 5.2 nM. selleckchem.com It displays high selectivity for MK2 over a panel of 200 other human kinases. nih.gov While it effectively inhibits MK2, it does not prevent the phosphorylation of p38 MAPK itself, confirming its specific action on the downstream kinase. biorxiv.org
Table 1: Inhibitory Activity of PF-3644022 in LPS-Stimulated Cell Models
| Cell Line/System | Stimulant | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Human U937 Monocytic Cells | LPS | TNF-α Production | 160 nM | medchemexpress.comnih.govresearchgate.net |
| Human Whole Blood | LPS | TNF-α Production | 1.6 µM | nih.govresearchgate.net |
| Human Whole Blood | LPS | IL-6 Production | 10.3 µM | nih.govresearchgate.net |
| U937 Cells | LPS | HSP27 Phosphorylation | 86.4 nM | biorxiv.org |
The efficacy of PF-3644022 extends to primary human cells, further validating its anti-inflammatory potential.
Peripheral Blood Mononuclear Cells (PBMCs) : In human PBMCs, PF-3644022 demonstrates a similar potent inhibition of TNF-α production as seen in U937 cells, with an IC50 of 160 nM. rndsystems.com It also dose-dependently inhibits the release of both TNF-α and IL-6 from LPS-stimulated PBMCs. biorxiv.org
Human Keratinocytes : While specific data on PF-3644022 in human keratinocytes is limited in the provided context, its known role in inhibiting key inflammatory cytokines suggests potential applications in skin inflammation models where cytokines play a crucial role.
Studies on Neuroinflammation and Microglial Activity
Neuroinflammation is a critical component of many neurodegenerative diseases, and microglia, the resident immune cells of the brain, are key mediators of this process. nih.govresearchgate.net
Cigarette smoke is a known contributor to neuroinflammation. nih.govresearchgate.net Studies using the mouse microglial N9 cell line have shown that PF-3644022 can protect against cigarette smoke extract (CSE)-induced inflammation. nih.govresearchgate.net
Reduction of Oxidative Stress and Pro-inflammatory Markers : Pre-treatment with PF-3644022 significantly reduced the levels of oxidative stress markers and pro-inflammatory cytokines in microglia exposed to CSE. nih.govresearchgate.net It also improved the levels of antioxidant proteins in these cells. nih.govresearchgate.net Specifically, PF-3644022 dose-dependently reduced nitrite (B80452) levels and malondialdehyde, both markers of oxidative stress. bioworld.com Furthermore, it restored the levels of antioxidant markers like GSH, SOD, and catalase, and reduced the levels of pro-inflammatory markers such as IL-6, TNF, and IL-1β. bioworld.com
The inflammatory response in microglia is often initiated through Toll-like receptor 4 (TLR4). nih.govresearchgate.net The constituents of cigarette smoke can promote inflammation and oxidative stress in microglia through the TLR4-MK2 axis. nih.govresearchgate.net The use of PF-3644022 in these models helps to elucidate the specific role of MK2 in this signaling cascade, demonstrating that inhibiting MK2 can effectively mitigate the downstream inflammatory consequences of TLR4 activation in microglia. nih.govresearchgate.net
Exploration in Oncological Research Models
The p38α MAPK pathway, which includes MK2, is involved in cellular processes like proliferation, differentiation, and survival, which are often dysregulated in cancer. nih.gov While direct research on PF-3644022-d4 in oncology is not extensively detailed, the role of its parent compound and the MK2 pathway in cancer is an emerging area of investigation. Some studies have suggested that inhibiting MK2 could be a therapeutic strategy in certain cancers. researchgate.net For instance, in a patient-derived xenograft (PDX) mouse model of head and neck squamous cell carcinoma (HNSCC), peritumoral administration of PF-3644022 enhanced the effects of radiation therapy, leading to decreased tumor volume and increased survival. caymanchem.com
Properties
Molecular Formula |
C₂₁H₁₄D₄N₄OS |
|---|---|
Molecular Weight |
378.48 |
Synonyms |
(10R)-9,10,11,12-Tetrahydro-10-methyl-3-(6-methyl-3-pyridinyl)-8H-[1,4]diazepino[5’,6’:4,5]thieno[3,2-f]quinolin-8-one-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Pf 3644022 D4 As a Stable Isotope Internal Standard
Principles and Applications of Quantitative Mass Spectrometry in PF-3644022 Research
Quantitative mass spectrometry (MS) has become an indispensable technique in drug discovery and development, offering unparalleled sensitivity and selectivity. In the context of PF-3644022 research, MS-based methods are central to understanding its pharmacokinetic and pharmacodynamic profiles. The use of a stable isotope-labeled internal standard like PF-3644022-d4 is a cornerstone of robust quantitative MS assays.
Isotope Dilution Mass Spectrometry for Precise Quantification of PF-3644022 and its Metabolites in Biological Matrices
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices such as plasma, serum, and tissue homogenates. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of analysis.
The fundamental principle of IDMS is that the SIL-IS behaves nearly identically to the unlabeled analyte (PF-3644022) during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variability during these steps will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the SIL-IS, a highly precise and accurate concentration of the analyte can be determined, effectively correcting for matrix effects and procedural inconsistencies.
In practice, this compound is spiked into biological samples, which are then processed to extract the compounds of interest. The resulting extract is analyzed by LC-MS/MS, where the mass spectrometer is set to monitor specific mass transitions for both PF-3644022 and this compound. The ratio of their peak areas is then used to calculate the concentration of PF-3644022 in the original sample, referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This approach has been successfully applied to determine the levels of PF-3644022 in plasma samples. doi.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for PF-3644022 Analysis
The development and validation of a reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are crucial for the quantitative analysis of PF-3644022. doi.org This process involves optimizing several key parameters to ensure sensitivity, selectivity, accuracy, and reproducibility.
Method Development Key Parameters:
| Parameter | Description | Typical Conditions for PF-3644022 Analysis |
|---|---|---|
| Chromatographic Separation | A suitable HPLC or UHPLC column and mobile phase are selected to achieve good separation of PF-3644022 from endogenous matrix components and potential metabolites. | Reversed-phase chromatography with a C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. doi.orggoogle.com |
| Mass Spectrometric Detection | The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both PF-3644022 and this compound are identified and optimized. | Electrospray ionization (ESI) in positive ion mode is typically employed. Optimized MRM transitions would be determined empirically. |
| Sample Preparation | An efficient extraction method is developed to isolate PF-3644022 and this compound from the biological matrix and remove interfering substances. | Protein precipitation with organic solvents (e.g., acetonitrile or methanol) is a common and straightforward approach. Solid-phase extraction (SPE) may be used for cleaner extracts and improved sensitivity. |
Method Validation: Once developed, the LC-MS/MS method undergoes rigorous validation according to regulatory guidelines. This validation assesses parameters such as:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Chromatographic Separation Techniques for PF-3644022 and Related Analogs
Chromatography is a fundamental separation technique that plays a vital role in the analysis of PF-3644022 and its analogs. journalagent.com It allows for the isolation of the target compounds from the complex biological matrix prior to detection. journalagent.com
High-Performance Liquid Chromatography (HPLC) in Research Sample Preparation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of sample preparation and analysis in PF-3644022 research. doi.org It is frequently used both for the purification of the compound after synthesis and for the analytical separation of the drug and its metabolites from biological fluids. google.com
In a preparative HPLC setting, the goal is to isolate and purify PF-3644022. For instance, a crude product might be purified using a C18 column with a mobile phase consisting of a water/acetonitrile gradient containing an acid modifier like trifluoroacetic acid (TFA). google.com The fractions containing the pure compound are collected for further use.
In an analytical context, HPLC is coupled with a detector, most commonly a mass spectrometer, to quantify PF-3644022 in research samples. The HPLC system separates PF-3644022 from other compounds present in the sample extract based on their physicochemical properties, such as polarity. This separation is crucial to minimize ion suppression or enhancement in the mass spectrometer, thereby ensuring accurate quantification.
Complementary Chromatographic Approaches in Biological Sample Analysis
While reversed-phase HPLC is the most common chromatographic technique for compounds like PF-3644022, other complementary approaches can be valuable, particularly when dealing with complex metabolite profiles or challenging matrices. These techniques separate molecules based on different principles: journalagent.com
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds that are poorly retained on traditional reversed-phase columns. It could be employed to analyze polar metabolites of PF-3644022.
Ion-Exchange Chromatography: This method separates compounds based on their net charge. It could be useful for isolating and analyzing any charged metabolites of PF-3644022.
Size-Exclusion Chromatography: This technique separates molecules based on their size and can be used for initial sample cleanup to remove large molecules like proteins. journalagent.com
The choice of the chromatographic method depends on the specific analytical challenge, including the properties of the analytes and the nature of the sample matrix.
Utility of Deuterium (B1214612) Labeling for Investigating Compound Stability and Metabolic Fate in In Vitro and Ex Vivo Research Models
The use of this compound extends beyond its role as an internal standard. Deuterium labeling is a powerful tool for investigating the metabolic fate and stability of a compound in various research models.
When PF-3644022 and this compound are co-incubated in in vitro systems (e.g., liver microsomes, hepatocytes) or ex vivo models, the resulting metabolites can be analyzed by high-resolution mass spectrometry. The presence of a characteristic isotopic pattern (a doublet separated by 4 Da for each metabolite) readily distinguishes drug-related material from endogenous compounds.
This "metabolite fingerprinting" approach allows for:
Rapid Identification of Metabolites: The unique isotopic signature of the deuterated compound simplifies the search for potential metabolites in complex LC-MS data.
Elucidation of Metabolic Pathways: By identifying the structures of the metabolites, researchers can map the biotransformation pathways of PF-3644022, such as oxidation, hydroxylation, or conjugation.
Assessment of Metabolic Stability: By comparing the rate of disappearance of the parent compound (both labeled and unlabeled) over time, the metabolic stability of PF-3644022 can be determined.
Investigation of Isotope Effects: In some cases, the substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of that metabolic reaction (a kinetic isotope effect). Observing such an effect can provide valuable information about the specific enzymes and mechanisms involved in the compound's metabolism.
This information is critical in early drug development to predict the pharmacokinetic behavior of a compound in humans and to identify any potentially reactive or pharmacologically active metabolites.
Mechanistic Investigations of Pf 3644022 at the Biochemical and Cellular Level
Enzyme Kinetic Studies of MK2 Inhibition by PF-3644022
PF-3644022 is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). apexbt.com It functions as a reversible, ATP-competitive inhibitor, meaning it binds to the same site on the enzyme as ATP, one of the enzyme's natural substrates, thereby blocking its activity. doi.orgresearchgate.net
Determination of ATP-Competitive Inhibition Parameters (Ki and IC50 values) for MK2 and Related Kinases
The potency of PF-3644022 has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value for MK2 is reported to be 3 nM, indicating a high binding affinity. doi.orgselleckchem.comnih.govrndsystems.com The IC50 value, which measures the concentration of the inhibitor required to reduce enzyme activity by half, has been determined to be 5.2 nM for MK2. rndsystems.combiorxiv.orgmedchemexpress.com
PF-3644022 also shows inhibitory activity against other related kinases, though generally with lower potency. For instance, it inhibits p38 regulated/activated kinase (PRAK) and MK3 with IC50 values of 5.0 nM and 53 nM, respectively. medchemexpress.com Its activity against other members of the MAPKAP kinase family, such as MNK2, is significantly lower, with an IC50 of 148 nM, demonstrating several hundred-fold selectivity for MK2. medchemexpress.com
Table 1: Inhibition Parameters of PF-3644022 for MK2 and Related Kinases
| Kinase | Ki (nM) | IC50 (nM) |
|---|---|---|
| MK2 | 3 doi.orgselleckchem.comnih.govrndsystems.com | 5.2 rndsystems.combiorxiv.orgmedchemexpress.com |
| PRAK | - | 5.0 medchemexpress.com |
| MK3 | - | 53 medchemexpress.com |
Selectivity Profiling of PF-3644022 Against Human Kinase Panels
To assess its specificity, PF-3644022 was tested against a large panel of 200 human kinases. doi.orgresearchgate.net This broad screening is crucial to understand the potential for off-target effects. The results demonstrated good selectivity for MK2. doi.orgresearchgate.net Out of the 200 kinases evaluated, only 16 showed more than 50% inhibition when tested at a concentration of 1 µM of PF-3644022. doi.org Further analysis of these 16 kinases revealed that 13 of them had IC50 values that were less than 100-fold more selective than for MK2, and nine had less than 25-fold selectivity, confirming a favorable selectivity profile for an ATP-competitive inhibitor. doi.org
Characterization of Specific MK2 Substrate Phosphorylation Inhibition (e.g., Heat Shock Protein 27)
A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27). selleckchem.combiorxiv.org The phosphorylation of HSP27 is a reliable biomarker for MK2 activity in cells. doi.orgresearchgate.netmedchemexpress.com Studies have shown that PF-3644022 effectively inhibits the phosphorylation of HSP27 in cellular assays. doi.orgresearchgate.netmedchemexpress.com In lipopolysaccharide (LPS)-stimulated U937 monocytic cells, PF-3644022 inhibited the phosphorylation of HSP27 at serine 78 with a concentration-response that closely mirrored its inhibition of TNF-α production. doi.org The IC50 value for the inhibition of LPS-induced HSP27 phosphorylation in U937 cells was determined to be 86.4 nM. biorxiv.org This demonstrates that PF-3644022 engages its target in a cellular context and blocks its downstream signaling. doi.org
Cellular Pathway Modulation by PF-3644022 in In Vitro Systems
The inhibition of MK2 by PF-3644022 has significant consequences for cellular inflammatory pathways, particularly those regulated by the p38 MAPK/MK2 axis. nih.govresearchgate.net
Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) in Monocytic and Peripheral Blood Mononuclear Cells
PF-3644022 has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. medchemexpress.com In human U937 monocytic cells and peripheral blood mononuclear cells (PBMCs), PF-3644022 potently inhibits lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of approximately 160 nM. doi.orgresearchgate.netnih.govrndsystems.comresearchgate.net
In more complex systems like LPS-stimulated human whole blood, PF-3644022 blocks the production of both TNF-α and Interleukin-6 (IL-6) with IC50 values of 1.6 µM and 10.3 µM, respectively. doi.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net While it shows strong inhibition of TNF-α and IL-6, some studies have noted that it does not significantly inhibit the production of other cytokines like IL-1β or IL-8 in certain cell types. mdpi.com In contrast, another study reported that PF-3644022 treatment markedly reduced the expression of IL-1β in the spinal cord of a mouse model of chronic compression.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by PF-3644022
| Cell System | Cytokine | IC50 |
|---|---|---|
| U937 cells / PBMCs | TNF-α | ~160 nM doi.orgresearchgate.netnih.govrndsystems.comresearchgate.net |
| Human Whole Blood | TNF-α | 1.6 µM doi.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net |
Impact on mRNA Stability and Translational Regulation of Inflammatory Mediators
The p38 MAPK/MK2 signaling axis plays a critical role in regulating inflammation by controlling the stability and translation of the messenger RNA (mRNA) of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.nettandfonline.com These mRNAs often contain adenylate-uridylate-rich elements (AREs) in their 3'-untranslated regions, which target them for rapid degradation. nih.gov
Activated MK2 can phosphorylate and inactivate proteins that bind to these AREs, such as tristetraprolin (TTP), leading to increased stability and translation of the cytokine mRNAs. tandfonline.comnih.gov By inhibiting MK2, PF-3644022 interferes with this process. Studies have shown that PF-3644022 promotes the degradation of mRNAs encoding for IL-1β and TNF-α. nih.gov This mechanism is consistent with the observed reduction in cytokine production. nih.gov For example, pharmacological inhibition of MK2 with PF-3644022 has been shown to accelerate the decay of IL-8 mRNA levels in human pulmonary cells after stimulation. physiology.org This highlights that a key anti-inflammatory mechanism of PF-3644022 is its ability to decrease the stability of pro-inflammatory mediator mRNAs, leading to their reduced expression. nih.gov
Differential Effects on Upstream and Downstream MAPK Signaling Pathways (e.g., p38, JNK, Msk1/2) in Cellular Contexts
PF-3644022's primary mechanism of action is the inhibition of MK2, a kinase downstream of p38 MAPK. nih.gov This targeted action allows for the modulation of inflammatory responses without directly inhibiting the upstream p38 MAPK.
In cellular models, PF-3644022 does not inhibit the phosphorylation of p38 MAPK itself. biorxiv.org However, it effectively blocks the phosphorylation of Hsp27, a direct substrate of MK2. medchemexpress.combiorxiv.org This demonstrates the compound's specificity for the downstream effector of the p38 MAPK pathway.
The effects of PF-3644022 on other MAPK-related pathways, such as JNK and Msk1/2, have also been investigated. Studies have shown that while p38 MAPK inhibitors can lead to the inhibition of Msk1/2 phosphorylation, PF-3644022 does not exhibit this effect. biorxiv.org This differential impact highlights the specificity of PF-3644022 for the MK2 branch of the p38 signaling cascade. The activation of Msk1/2 is linked to the production of the anti-inflammatory cytokine IL-10, and by not inhibiting Msk1/2, PF-3644022 may avoid the suppression of this beneficial anti-inflammatory response. biorxiv.org
Research has also explored the impact on the JNK pathway. While some studies suggest a complex interplay between the p38-MK2 axis and JNK signaling, direct, significant inhibition of JNK activation by PF-3644022 has not been a primary finding in the context of its main mechanism. biorxiv.orgnih.gov
Table 1: Differential Effects of PF-3644022 on MAPK Signaling Components
| Pathway Component | Effect of PF-3644022 | Supporting Evidence |
|---|---|---|
| p38 MAPK | No inhibition of phosphorylation. biorxiv.org | PF-3644022 does not prevent the activation of p38 MAPK by upstream signals. biorxiv.org |
| MK2 | Potent inhibition of activity. nih.gov | Directly inhibits MK2, preventing the phosphorylation of its substrates. medchemexpress.combiorxiv.org |
| Hsp27 | Inhibition of phosphorylation. medchemexpress.combiorxiv.org | A direct downstream target of MK2, its phosphorylation is a biomarker of MK2 activity. medchemexpress.com |
| JNK | No significant direct inhibition. biorxiv.orgnih.gov | The primary effect is on the MK2 pathway, with less direct impact on JNK. biorxiv.org |
| Msk1/2 | No inhibition of phosphorylation. biorxiv.org | Unlike broad p38 inhibitors, PF-3644022 does not block Msk1/2 activation. biorxiv.org |
Interplay of PF-3644022 with Other Cellular Processes in Research Models
Beyond its specific effects on the MAPK pathway, PF-3644022 has been shown to interact with and modulate other critical cellular processes, particularly in the context of disease models.
In research on neuroinflammation, PF-3644022 has demonstrated a protective role in microglial cells. nih.gov Microglia, the resident immune cells of the brain, can contribute to neurodegeneration through the production of pro-inflammatory cytokines and reactive oxygen species (ROS). nih.govmdpi.com
Studies using a mouse microglial cell line exposed to cigarette smoke extract, a known inducer of oxidative stress, found that pretreatment with PF-3644022 significantly reduced the levels of oxidative stress markers. nih.gov Concurrently, the compound improved the levels of antioxidant proteins within these cells. nih.gov This suggests that by inhibiting the MK2 pathway, PF-3644022 can mitigate the damaging effects of oxidative stress in microglia, a process implicated in various neurodegenerative conditions. nih.govresearchgate.net
Table 2: Effects of PF-3644022 on Microglial Cells Exposed to Oxidative Stress
| Cellular Marker | Effect of PF-3644022 Pretreatment | Implication |
|---|---|---|
| Oxidative Stress Markers | Significantly reduced. nih.gov | Mitigation of cellular damage caused by reactive oxygen species. nih.gov |
| Pro-inflammatory Markers | Significantly reduced. nih.gov | Attenuation of the inflammatory response in microglia. nih.gov |
| Antioxidant Proteins | Improved levels. nih.gov | Enhancement of the cell's endogenous defense against oxidative stress. nih.gov |
The MK2 signaling pathway has been implicated in the cellular response to DNA damage, which is a common mechanism of action for many chemotherapeutic agents. uit.no Research has indicated that inhibiting MK2 with PF-3644022 can enhance the sensitivity of cancer cells to certain DNA-damaging drugs.
For instance, studies have shown that MK2 inhibition can sensitize pancreatic cancer cells to cisplatin. uit.no Similarly, it has been found that a MK2 inhibitor can enhance the sensitivity of cells to doxorubicin, another DNA-damaging agent. uit.no This sensitizing effect is thought to be related to the role of MK2 in cell survival pathways that are activated in response to the stress induced by chemotherapy. However, it is noteworthy that the effect can be dependent on the specific chemotherapeutic agent, as MK2 inhibition has been reported to protect against the effects of gemcitabine. uit.no
Recent research has uncovered a connection between the p38MAPK-MK2 signaling axis and the activity of Steroid Receptor Co-activator-3 (SRC-3). nih.gov SRC-3 is a protein that co-activates nuclear hormone receptors and other transcription factors, and it is frequently overexpressed in various cancers, where it plays a role in cell proliferation and metastasis. nih.govnih.gov
It has been demonstrated that the phosphorylation of SRC-3 at a specific site, Serine 857, is controlled by the p38MAPK-MK2 pathway. uit.nonih.gov PF-3644022 was shown to effectively prevent the phosphorylation of SRC-3 at this site in response to cellular stress. uit.no This inhibition of phosphorylation affects the nuclear translocation of SRC-3, which in turn impacts its ability to co-activate transcription factors like NF-κB and regulate the expression of target genes such as IL-6. nih.gov This finding suggests a novel mechanism through which PF-3644022 may exert anti-inflammatory and anti-cancer effects by modulating the activity of a key transcriptional co-activator. nih.gov
Molecular Interactions and Structure Activity Relationship Sar Studies of Pf 3644022
Elucidation of Binding Modes and Active Site Interactions with MK2
Understanding how PF-3644022 binds to its target, MK2, at a molecular level is fundamental to explaining its inhibitory activity. A combination of crystallographic data and computational modeling has provided detailed insights into these interactions.
Insights from Crystallographic Data of MK2-Inhibitor Complexes
Crystallographic studies of MK2 in complex with inhibitors from the same benzothiophene (B83047) class as PF-3644022 have been instrumental in revealing the binding mode within the ATP pocket of the kinase. researchgate.netdoi.org The crystal structure of the complex between MK2 and PF-3644022 (also referred to as compound 30 in some literature) has been solved (PDB entry 3fyj), providing a clear picture of the interactions at the catalytic site. nih.gov
These studies confirm that PF-3644022 is a freely reversible, ATP-competitive inhibitor. researchgate.netdoi.orgnih.gov The lactam moiety of the inhibitor is reported to interact with the conserved residues Lys93 and Asp207 in the MK2 active site. nih.gov The benzothiophene scaffold itself plays a key role in anchoring the molecule within the binding pocket. The selectivity of these inhibitors can be rationalized by examining the X-ray crystal structures of the inhibitors bound to MK2. capes.gov.brresearchgate.net
Computational Modeling and Molecular Docking Simulations for PF-3644022 Binding
While direct computational modeling studies specifically for PF-3644022-d4 are not extensively detailed in the provided results, the development of this class of inhibitors heavily relied on computational approaches. Structure-based drug design, informed by the crystallographic data, guided the optimization of the benzothiophene scaffold. nih.gov Computational models, such as those used in quantitative structure-activity relationship (QSAR) studies, have been applied to predict the inhibitory activity of related pyrrolopyridine MK2 inhibitors. nih.gov These computational tools help in understanding how different substituents on the core scaffold influence binding affinity and selectivity, complementing the experimental data from crystallography.
Chemical Space Exploration and Analog Design for Enhanced Potency and Selectivity
The journey to identify PF-3644022 involved a systematic exploration of the chemical space around the initial benzothiophene hits. This process was driven by rational design principles and a detailed analysis of structure-activity relationships.
Rational Design Principles in Benzothiophene-Based Inhibitors
The development of benzothiophene inhibitors of MK2 began with the identification of initial hits from a compound library screen. doi.org A key strategy to enhance kinase selectivity was the rigidification of the molecular portion bearing a methoxy (B1213986) substituent by adding a condensed ring. nih.gov For instance, introducing a furan (B31954) or a pyridine (B92270) ring led to increased activity. nih.gov
Further rational design involved decorating the position adjacent to the heteroatom with an aryl moiety. nih.gov This was inspired by the aromatic ring found in other classes of MK2 inhibitors like the pyrrolopyridinone derivatives. nih.gov This strategic modification, coupled with alterations to the hinge-binding element of the scaffold, led to significant improvements in both enzyme potency and cellular activity. researchgate.netdoi.org
Structure-Activity Relationship (SAR) Derived from Chemical Modifications and Substituent Effects
The SAR for the benzothiophene series is well-documented. Modifying the hinge binding element and adding selectivity-promoting substituents were key to increasing MK2 enzyme potency and cellular activity. researchgate.netdoi.org
The introduction of various aryl groups at the 3-position of the rigidified scaffold was a critical step. Derivatives with 3-Cl, 3-Ph, 3-pyrid-3-yl (compound 29), and 3-(4-methylpyrid-3-yl) (compound 30 or PF-3644022) all retained single-digit nanomolar activity in enzymatic assays. nih.gov Importantly, these modifications led to a significant increase in selectivity for MK2 over other kinases like CDK2, with selectivity ratios ranging from 10 to over 1000-fold. nih.gov
The optimization process resulted in PF-3644022, which exhibits a potent inhibitory constant (Ki) of 3 nM and an IC50 of 5.2 nM for MK2. selleck.co.jpmedchemexpress.comdcchemicals.com It also shows good selectivity against a large panel of human kinases. researchgate.netdoi.orgnih.gov
Research Applications of Pf 3644022 in Pre Clinical Models Focusing on Mechanistic Insights
Exploration in Oncological Research Models
Impact on Cancer Cell Viability and Drug Sensitivity in In Vitro Systems
PF-3644022 has demonstrated varied effects on the viability of cancer cells when used as a single agent, with its more pronounced impact often observed in combination with other anti-cancer therapies. This suggests that its primary role in oncology may be as a sensitizing agent that enhances the efficacy of conventional treatments like chemotherapy and radiation.
In studies on glioblastoma, one of the most aggressive forms of brain cancer, PF-3644022 alone showed limited cytotoxicity. nih.gov However, when combined with the alkylating agent temozolomide, PF-3644022 significantly improved the treatment's effectiveness in p53 wild-type (p53wt) glioblastoma cells, such as the A172 cell line. This combination led to a notable decrease in clonogenic survival, indicating a synergistic interaction that enhances cancer cell killing. Conversely, in p53-mutant glioblastoma cells like the U251 line, PF-3644022 did not augment the efficacy of temozolomide, highlighting a dependency on p53 status for its sensitizing effects. eatris.cz
Similar sensitizing effects have been observed in other cancer types. In head and neck squamous cell carcinoma (HNSCC), the inhibition of MK2 by PF-3644022 has been shown to enhance the tumor-killing effects of radiation therapy. nih.govgonzaga.edu Preclinical studies using patient-derived xenograft (PDX) models of HNSCC demonstrated that the combination of PF-3644022 with radiation led to a greater reduction in tumor volume and increased survival compared to radiation alone. nih.govgonzaga.educaymanchem.com
Furthermore, in KRAS-mutant cancer cell lines, the combination of a Chk1 inhibitor and PF-3644022 resulted in a massive enhancement of apoptosis compared to either compound used alone. eatris.cz This synergistic effect was also observed in clonogenic survival assays, where the dual inhibition almost completely eradicated cancer cells with KRAS, BRAF, or CDKN2A alterations. eatris.cz In colorectal cancer models, MK2 inhibition has been shown to suppress tumor growth by reducing the production of pro-inflammatory cytokines that fuel the tumor microenvironment. nih.gov
Interactive Table: Effect of PF-3644022 on Cancer Cell Viability and Drug Sensitivity
| Cancer Type | Cell Line(s) | Combination Therapy | Observed Effect | Citation(s) |
| Glioblastoma | A172 (p53wt) | Temozolomide | Enhanced efficacy and reduced clonogenic survival. | eatris.cz |
| Glioblastoma | U251 (p53mut) | Temozolomide | No significant effect on clonogenic survival. | eatris.cz |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PDX models | Radiation | Enhanced reduction in tumor volume and increased survival. | nih.govgonzaga.educaymanchem.com |
| KRAS-mutant Cancers | Various | Chk1 inhibitor | Massively enhanced apoptosis and reduced clonogenic survival. | eatris.cz |
| Colorectal Cancer | CT26 | N/A (in vivo) | Significant tumor volume reduction. | nih.gov |
Regulation of Kinase Signaling Pathways in Cancer Pathogenesis
PF-3644022 exerts its effects by inhibiting MK2, a key downstream substrate of the p38 MAPK signaling pathway. nih.govnih.gov This pathway is activated in response to cellular stress, including chemotherapy and radiation, and plays a crucial role in inflammation and cell survival. nih.govtandfonline.com By inhibiting MK2, PF-3644022 disrupts these signaling cascades, leading to the observed effects on cancer cell viability and drug sensitivity.
One of the primary mechanisms through which MK2 inhibition impacts cancer cells is by reducing the production of pro-inflammatory cytokines. nih.govnih.gov In various cancer models, including colorectal cancer and HNSCC, PF-3644022 has been shown to decrease the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.govnih.gov These cytokines are known to promote tumor growth, invasion, and resistance to therapy. nih.govnih.gov The inhibition of TNF-α production has been quantified, with PF-3644022 demonstrating an IC50 of 160 nM in U937 monocytic cells. nih.gov
Another critical downstream target of MK2 is the heat shock protein 27 (Hsp27). nih.govtandfonline.com The phosphorylation of Hsp27 is a key event in the cellular stress response and is associated with resistance to apoptosis and increased cell survival. tandfonline.com PF-3644022 has been shown to effectively attenuate the phosphorylation of Hsp27 in cancer cells, thereby sensitizing them to the cytotoxic effects of other treatments. eatris.cz
The inhibition of the MK2 pathway by PF-3644022 also has direct implications for cell cycle control and apoptosis. In KRAS-mutant cancers, the combination of MK2 inhibition with a Chk1 inhibitor leads to enhanced apoptosis, as evidenced by the activation of cleaved PARP and Caspase-3. eatris.czfrontiersin.org Furthermore, the p38/MK2 pathway is implicated in the G2/M checkpoint, which allows cancer cells to repair DNA damage before proceeding with cell division. tandfonline.com By inhibiting this checkpoint, PF-3644022 can prevent cancer cells from repairing the damage induced by chemotherapy or radiation, ultimately leading to cell death.
Interactive Table: Kinase Inhibitory Activity and Downstream Effects of PF-3644022
| Target Kinase | IC50 Value | Downstream Effect | Affected Cell Process | Citation(s) |
| MK2 | 5.2 nM | Inhibition of TNF-α production (IC50 = 160 nM in U937 cells) | Inflammation, Cell Survival | nih.gov |
| MK2 | 5.2 nM | Attenuation of Hsp27 phosphorylation | Stress Response, Apoptosis Resistance | eatris.cznih.gov |
| MK2 | 5.2 nM | Decreased production of IL-1β and IL-6 | Inflammation, Tumor Growth | nih.gov |
| MK2 | 5.2 nM | Activation of cleaved PARP and Caspase-3 (in combination with Chk1 inhibitor) | Apoptosis | eatris.czfrontiersin.org |
| MK2 | 5.2 nM | Disruption of G2/M checkpoint | Cell Cycle Control, DNA Damage Repair | tandfonline.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
